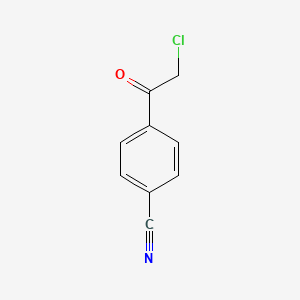

4-(2-chloroacetyl)benzonitrile

描述

Significance of 4-(2-Chloroacetyl)benzonitrile as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry for the development of novel therapeutic agents. Its bifunctional nature, possessing both an electrophilic chloroacetyl group and a nitrile group that can undergo various transformations, makes it a versatile precursor.

The chloroacetyl group is highly reactive towards nucleophiles, enabling the facile introduction of this fragment into a larger molecule. This reactivity is central to its utility, allowing for nucleophilic substitution reactions with amines, thiols, and other nucleophiles to form a variety of heterocyclic structures and other complex architectures. For instance, it is a key precursor in the synthesis of the triazole antifungal agent isavuconazole (B1672201), where it undergoes a cyclization reaction with a thioamide derivative. acs.org

The benzonitrile (B105546) group, on the other hand, offers another site for chemical modification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for derivatization and the construction of more complex molecular frameworks. This dual reactivity allows for a modular approach to synthesis, where different functionalities can be introduced in a stepwise manner.

Key Reactions of this compound:

| Reaction Type | Reagents | Product Type |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted acetylbenzonitriles |

| Cyclization | Thioamides, Amidines | Thiazoles, Imidazoles, etc. |

| Reduction (Nitrile) | Lithium aluminum hydride | Amines |

| Hydrolysis (Nitrile) | Acid or Base | Carboxylic acids |

Historical Context of Related Benzonitrile and Chloroacetyl Chemistry in Scholarly Pursuits

The story of this compound is built upon the rich history of its constituent chemical moieties: benzonitrile and chloroacetyl compounds.

The first synthesis of a nitrile, hydrogen cyanide, was achieved by C. W. Scheele in 1782. wikipedia.org Later, in 1832, Friedrich Wöhler and Justus von Liebig prepared benzonitrile, though in minimal yields. wikipedia.org It was Hermann Fehling in 1844 who, by heating ammonium (B1175870) benzoate, produced enough benzonitrile for detailed study and coined the term "nitrile". wikipedia.orgwikipedia.orgvulcanchem.com Early methods for nitrile synthesis, such as the Kolbe nitrile synthesis (nucleophilic substitution of alkyl halides with cyanide salts) and the Rosenmund-von Braun synthesis (cyanation of aryl halides), laid the groundwork for the production of a wide range of nitrile-containing compounds. wikipedia.org The industrial-scale production of benzonitrile was later advanced by the development of the ammoxidation process. wikipedia.orgwikipedia.orgshokubai.co.jp

The chemistry of chloroacetyl compounds also has a long history. Chloroacetic acid was first prepared in an impure form by Félix LeBlanc in 1843 and later in a pure form by Reinhold Hoffmann and Charles Adolphe Wurtz in 1857. wikipedia.org Chloroacetyl chloride, a key reagent in the synthesis of this compound, is a highly reactive bifunctional compound that has been widely used as a building block in organic synthesis. nih.govscribd.com Its ability to readily react with nucleophiles has made it a staple in the preparation of pharmaceuticals, herbicides, and other fine chemicals. scribd.comumass.eduglobenewswire.com For example, it is a key component in the synthesis of lidocaine. umass.edu

The combination of these two well-established fields of chemistry, through reactions like the Friedel-Crafts acylation, has led to the development of versatile intermediates like this compound, which continue to drive innovation in chemical synthesis.

Current Research Landscape and Emerging Trends for this compound

Current research continues to explore and expand the applications of this compound, driven by the constant demand for new and improved pharmaceuticals and functional materials.

A significant area of focus is its use in the synthesis of novel heterocyclic compounds with potential biological activity. Researchers are actively investigating its reactions with a variety of nucleophilic partners to create diverse molecular scaffolds for drug discovery programs. For example, it has been used in the synthesis of benzimidazole (B57391) derivatives with potential antimicrobial and anticancer properties. nih.gov The reactivity of the chloroacetyl group allows for the construction of thiazole (B1198619) rings, which are present in many biologically active compounds. ijcmas.com

Furthermore, there is growing interest in developing more efficient and environmentally friendly synthetic methods utilizing this compound and its derivatives. This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce waste.

The versatility of this compound is also being leveraged in the development of new materials. The rigid benzonitrile core and the reactive handle provided by the chloroacetyl group make it an attractive building block for polymers and other advanced materials with specific electronic or optical properties.

Emerging Research Areas:

| Research Area | Focus | Potential Applications |

| Medicinal Chemistry | Synthesis of novel bioactive heterocycles | Antifungals, Anticancer agents, Antimicrobials |

| Green Chemistry | Development of sustainable synthetic routes | Reduced environmental impact, Increased efficiency |

| Materials Science | Incorporation into functional polymers | Electronics, Photonics |

The continued exploration of the chemistry of this compound and its analogues, such as 4-(2-bromoacetyl)benzonitrile (B32679) which offers enhanced reactivity, promises to yield new discoveries and innovations across various scientific disciplines.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(2-chloroacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHNCFIXYHXVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193794 | |

| Record name | Benzonitrile, 4-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40805-50-3 | |

| Record name | Benzonitrile, 4-(chloroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040805503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(chloroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroacetyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics of 4 2 Chloroacetyl Benzonitrile

Established Synthetic Pathways and Mechanistic Elucidation for 4-(2-Chloroacetyl)benzonitrile

The synthesis of this compound, a significant intermediate in the manufacturing of various fine chemicals and pharmaceuticals, is predominantly achieved through well-established synthetic routes. The primary and most commercially viable method involves the Friedel-Crafts acylation of a benzonitrile (B105546) derivative.

Acylation of 4-Cyanobenzoyl Chloride with Chloroacetyl Chloride

A principal pathway for the synthesis of this compound is the Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). organic-chemistry.org This electrophilic aromatic substitution reaction introduces the chloroacetyl group onto the benzene (B151609) ring. organic-chemistry.org The reaction proceeds through the formation of a highly reactive acylium ion intermediate. youtube.com

Benzonitrile + Chloroacetyl Chloride --(AlCl₃)--> this compound

The cyano group (-CN) of the benzonitrile is a deactivating group and a meta-director in electrophilic aromatic substitution. However, under the forcing conditions of a Friedel-Crafts acylation, the para-substituted product is often obtained as a major product due to steric hindrance at the ortho positions.

While strong Lewis acids are the conventional catalysts, the use of pyridine (B92270) as a catalyst or co-catalyst in acylation reactions has been investigated. Pyridine is not a typical Friedel-Crafts catalyst; it functions as a nucleophilic catalyst. quora.com In this mechanism, pyridine initially reacts with the acylating agent (chloroacetyl chloride) to form a highly reactive N-acylpyridinium salt. This intermediate is a more potent acylating agent than chloroacetyl chloride itself.

The N-acylpyridinium salt then reacts with the aromatic substrate (benzonitrile). The pyridine is subsequently eliminated and regenerated, participating catalytically in the reaction cycle. The presence of pyridine can, in some cases, lead to milder reaction conditions compared to the use of strong, moisture-sensitive Lewis acids like AlCl₃. However, Friedel-Crafts reactions can fail with pyridine if the Lewis acid catalyst complexes with the nitrogen of the pyridine, deactivating the catalyst. quora.com

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound in a Friedel-Crafts acylation. Key parameters that are typically varied include the choice of catalyst, solvent, reaction temperature, and the molar ratio of reactants.

Table 1: Key Parameters for Optimization of Friedel-Crafts Acylation

| Parameter | Influence on Reaction | Typical Conditions and Considerations |

| Catalyst | The Lewis acid catalyst is essential for generating the acylium ion electrophile. The choice and amount of catalyst significantly impact the reaction rate and yield. | Strong Lewis acids like AlCl₃ are commonly used. Stoichiometric amounts are often required as the catalyst complexes with the ketone product. wikipedia.org Milder, recyclable solid acid catalysts are also being explored for greener synthesis. acs.org |

| Solvent | The solvent solubilizes the reactants and influences the catalyst activity. | Inert solvents such as dichloromethane, dichloroethane, or carbon disulfide are frequently employed. Solvent-free conditions are also being investigated to enhance the environmental profile of the synthesis. organic-chemistry.org |

| Temperature | Reaction temperature affects the rate of reaction and the formation of byproducts. | Temperatures can range from 0°C to reflux, depending on the reactivity of the substrate and the catalyst used. researchgate.net |

| Molar Ratio of Reactants | The stoichiometry of the reactants can influence the extent of reaction and minimize side reactions like polyacylation. | An excess of the acylating agent or the aromatic substrate may be used to drive the reaction to completion. |

Systematic studies involving the variation of these parameters, often using methodologies like Response Surface Methodology (RSM), can lead to the identification of optimal conditions for the synthesis. acs.org

Alternative Synthetic Routes and Their Mechanistic Underpinnings

While Friedel-Crafts acylation is a dominant method, alternative synthetic pathways to this compound have been explored. These routes may offer advantages in terms of starting material availability, reaction conditions, or avoidance of harsh Lewis acids.

An alternative approach could theoretically involve the reaction of 4-cyanobenzaldehyde (B52832) with a chloroacetylating agent. A plausible, though less common, route could be a multi-step process. For instance, a Perkin-type condensation of 4-cyanobenzaldehyde with chloroacetic acid could yield an α,β-unsaturated acid, which would then require further transformation.

A more direct, albeit challenging, approach might involve the reaction of 4-cyanobenzaldehyde with a reagent that can deliver a chloromethyl carbanion equivalent. However, this is not a standard or widely reported method for the synthesis of this class of compounds. The more established Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base, provides a more relevant analogy for C-C bond formation at the carbonyl carbon of an aldehyde. nih.gov

A significant and practical alternative route to this compound is the α-chlorination of 4-cyanoacetophenone. This method involves two main steps: the Friedel-Crafts acetylation of benzonitrile to form 4-cyanoacetophenone, followed by the selective chlorination of the methyl group of the acetyl moiety.

Step 1: Acetylation of Benzonitrile

Benzonitrile + Acetyl Chloride --(AlCl₃)--> 4-Cyanoacetophenone

Step 2: α-Chlorination of 4-Cyanoacetophenone

4-Cyanoacetophenone + Chlorinating Agent --> this compound

A variety of chlorinating agents can be employed for the α-chlorination of ketones. libretexts.org The choice of reagent can influence the selectivity and yield of the reaction.

Table 2: Common Reagents for α-Chlorination of Ketones

| Chlorinating Agent | Description and Mechanistic Considerations |

| Sulfuryl chloride (SO₂Cl₂) | A common and effective reagent for the α-chlorination of ketones. The reaction can proceed through a radical or an ionic mechanism. |

| N-Chlorosuccinimide (NCS) | A milder chlorinating agent, often used for substrates that are sensitive to harsher conditions. The reaction typically involves an acid or radical initiator. |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | An effective and stable chlorinating agent that can be used under mild conditions. researchgate.net |

| Ceric ammonium (B1175870) nitrate (B79036) (CAN) with acetyl chloride | A catalytic system where acetyl chloride acts as the chlorine source in the presence of CAN, offering a chemo- and regioselective method for α-chlorination. arkat-usa.org |

This two-step approach, involving the synthesis and subsequent chlorination of 4-cyanoacetophenone, provides a reliable and often high-yielding alternative to the direct chloroacetylation of benzonitrile.

Advanced Studies in Reaction Kinetics and Thermodynamics

The formation of this compound, typically achieved through the Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride, is governed by complex kinetic and thermodynamic factors. Understanding these principles is crucial for optimizing reaction conditions and maximizing yield and purity.

Kinetic Modeling of this compound Formation

While specific kinetic models exclusively for the formation of this compound are not extensively detailed in publicly available literature, the reaction follows the well-established principles of Friedel-Crafts acylation. The kinetics of this electrophilic aromatic substitution can be modeled by examining its fundamental steps.

The reaction mechanism involves the formation of a resonance-stabilized acylium ion from chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This initial step is followed by the nucleophilic attack of the benzonitrile ring on the acylium ion, which is the rate-determining step of the reaction. alexandonian.com The stability of the carbocation intermediate, known as the sigma complex or arenium ion, directly influences the transition state's energy and, consequently, the reaction rate. alexandonian.com

The nitrile (-CN) group on the benzonitrile ring is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less nucleophilic and thus slowing down the reaction rate compared to benzene. alexandonian.com Kinetic studies on related Friedel-Crafts acylations have developed methods to measure these rates, such as titrimetric and adiabatic methods, which could be applied to model the specific formation of this compound. rsc.org

Influence of Solvent Systems on Reaction Rates and Selectivity

Solvent choice plays a critical role in the synthesis of benzonitrile derivatives, significantly impacting reaction rates, selectivity, and even catalyst stability. The polarity and protic or aprotic nature of the solvent can alter the energy of transition states and the solubility of reactants and intermediates.

In reactions involving benzonitriles, protic solvents like ethanol (B145695) have been shown to enhance catalyst activity and lifetime compared to aprotic solvents such as tetrahydrofuran (B95107) (THF) or ethyl acetate. For instance, in a continuous-flow catalytic transfer hydrogenation of benzonitrile, using ethanol as a solvent resulted in a 99% initial conversion, significantly higher than the 59% in THF and 66% in ethyl acetate. Furthermore, the rate of catalyst deactivation was substantially lower in ethanol (2.3% per hour) compared to THF (11% per hour). nih.gov This suggests that protic solvents can better stabilize charged intermediates and prevent product adsorption onto the catalyst surface, which can lead to deactivation. nih.gov

The choice of solvent can also determine whether a reaction is diffusion-controlled or reaction-controlled. For example, in the acetylation of aniline, using acetic acid as a solvent led to a diffusion-controlled process with a higher reaction rate, whereas using diethyl ether resulted in a reaction-controlled process. rsc.org These findings underscore the importance of screening solvent systems to optimize the synthesis of this compound.

Table 1: Effect of Solvent on Benzonitrile Conversion

| Solvent System | Initial Conversion (%) | Catalyst Deactivation Rate (% per hour) |

|---|---|---|

| Ethanol | 99% | 2.3% |

| Ethyl Acetate | 66% | 7.7% |

| THF | 59% | 11.0% |

Data derived from a continuous-flow catalytic transfer hydrogenation of benzonitrile. nih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient synthesis of this compound and other benzonitrile derivatives. The primary synthetic route, Friedel-Crafts acylation, necessitates the use of a catalyst, traditionally a stoichiometric amount of a Lewis acid like AlCl₃. organic-chemistry.org

Modern catalytic approaches aim to improve efficiency, reduce waste, and enhance selectivity. Research has explored various catalytic systems:

Lewis Acids: Strong Lewis acids like aluminum chloride are effective but often required in large quantities because they complex with the ketone product. organic-chemistry.org

Solid Acid Catalysts: Heterogeneous catalysts such as zinc oxide (ZnO) and hierarchical zeolites (e.g., MCM-22) have been investigated to facilitate easier separation and catalyst recycling. researchgate.net These solid acids can promote acylation under milder conditions.

Transition Metal Oxides: For the synthesis of benzonitriles via ammoxidation of alkylbenzenes, transition metal oxide clusters (Ni, Co, V, Mo, W) fabricated in the pores of zeolites have shown high activity and selectivity (up to 99%). researchgate.net

Organocatalysts: In the synthesis of more complex chiral benzonitriles, N-heterocyclic carbenes (NHCs) have been employed as effective organocatalysts. nih.gov

These diverse catalytic strategies offer multiple pathways to synthesize benzonitrile compounds, with the choice depending on factors like substrate scope, desired purity, and process sustainability.

Stereoselective Synthesis and Chiral Modifications

While this compound itself is an achiral molecule, its functional groups offer a scaffold for the synthesis of more complex, chiral derivatives. The field of stereoselective synthesis provides methodologies to introduce chirality in a controlled manner.

Enantioselective Approaches to Chloroacetyl-Containing Benzonitriles

The development of enantioselective methods is crucial for producing single-enantiomer compounds, which is of paramount importance in pharmaceuticals and materials science. For benzonitrile derivatives, significant progress has been made in the synthesis of axially chiral biaryls.

One prominent strategy involves a dynamic kinetic resolution process using chiral organocatalysts. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the reaction of racemic 2-arylbenzaldehydes with sulfonamides to produce axially chiral benzonitriles with excellent yields and enantioselectivities. nih.gov In this process, the axial chirality is controlled during the carbon-nitrile (C≡N) bond formation, with density functional theory (DFT) calculations suggesting that the loss of a p-toluenesulfinate group is both the rate-determining and stereo-determining step. nih.gov

These methods provide a pathway to create a wide array of functionalized, optically pure biaryl benzonitriles, which can serve as valuable ligands or building blocks in further asymmetric syntheses. nih.gov

Table 2: Examples of Enantioselective Benzonitrile Synthesis

| Catalyst | Substrates | Product Type | Enantiomeric Ratio (er) |

|---|---|---|---|

| Chiral NHC | Racemic 2-arylbenzaldehydes, Sulfonamides | Axially Chiral Benzonitriles | Up to 99:1 |

Data from atroposelective synthesis of benzonitriles via catalytic CN formation. nih.gov

Diastereoselective Synthesis of Advanced Intermediates

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. Starting from achiral precursors like chloroacetonitrile (B46850) (a related compound), it is possible to construct multiple new stereogenic centers with high diastereoselectivity.

For instance, a convenient three-step synthesis of γ-spirolactams begins with the Birch reduction of aromatic carboxylic acids in the presence of chloroacetonitrile. The subsequent catalytic hydrogenation of the resulting nitrile proceeds with excellent stereoselectivity, allowing for the construction of up to three new stereogenic centers as a single diastereomer. organic-chemistry.org

While this example does not start from this compound, it illustrates how the chloroacetyl and nitrile functionalities can be involved in reactions that generate complex chiral architectures with high diastereocontrol. Similar strategies could potentially be adapted to derivatives of this compound to access advanced, stereochemically rich intermediates for various applications.

Chemical Reactivity and Derivatization Strategies of 4 2 Chloroacetyl Benzonitrile

Nucleophilic Substitution Reactions of the Chloroacetyl Moiety

The chloroacetyl group is highly electrophilic, rendering the methylene (B1212753) carbon susceptible to attack by various nucleophiles. This reactivity is central to the derivatization of 4-(2-chloroacetyl)benzonitrile.

Reactions with Amines and Substituted Amines

The reaction of this compound with primary and secondary amines, as well as their substituted counterparts, is a common strategy for introducing nitrogen-containing functionalities. This nucleophilic substitution reaction typically proceeds via an SN2 mechanism, where the amine nitrogen displaces the chloride ion. rsc.org

The use of ammonia (B1221849) can lead to the formation of a primary amine, but this can further react to form secondary and tertiary amines, and ultimately a quaternary ammonium (B1175870) salt. libretexts.org To control the extent of alkylation, reaction conditions such as the stoichiometry of the reactants must be carefully managed. libretexts.org For instance, using a large excess of ammonia can favor the formation of the primary amine.

Table 1: Examples of Nucleophilic Substitution with Amines

| Amine Nucleophile | Product | Reaction Conditions |

| Ammonia | 4-(2-Aminoacetyl)benzonitrile | Excess ammonia |

| Piperidine | 4-(2-(Piperidin-1-yl)acetyl)benzonitrile | Base (e.g., K₂CO₃), solvent (e.g., DMF) |

| Morpholine | 4-(2-Morpholinoacetyl)benzonitrile | Base (e.g., K₂CO₃), solvent (e.g., DMF) vulcanchem.com |

This table is illustrative and specific reaction conditions can vary.

Interactions with Alcohols and Thiols

Alcohols and thiols can also act as nucleophiles, attacking the electrophilic carbon of the chloroacetyl group to form ethers and thioethers, respectively. Thiols are generally more nucleophilic than alcohols and will react more readily. rsc.org The reactivity of alcohols can be enhanced by converting them to their corresponding alkoxides using a base.

The choice of solvent and base is important for these reactions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the SN2 reaction. solubilityofthings.com

Table 2: Nucleophilic Substitution with Alcohols and Thiols

| Nucleophile | Product | General Conditions |

| Methanol | 4-(2-Methoxyacetyl)benzonitrile | Base (e.g., NaH), polar aprotic solvent |

| Ethanethiol | 4-(2-(Ethylthio)acetyl)benzonitrile | Base (e.g., NaH), polar aprotic solvent |

This table provides a general overview; specific conditions may differ.

Formation of Heterocyclic Scaffolds via Cyclization

A significant application of this compound is in the synthesis of heterocyclic compounds. The chloroacetyl group can participate in intramolecular or intermolecular cyclization reactions with a suitably positioned nucleophile. These reactions are powerful tools for constructing a wide variety of ring systems, which are prevalent in pharmaceuticals and other biologically active molecules.

For example, reaction with a thioamide derivative can lead to the formation of a thiazole (B1198619) ring, a key step in the synthesis of the antifungal agent isavuconazole (B1672201). Other heterocyclic systems can be accessed by carefully choosing the reaction partner. These cyclization strategies often provide efficient routes to complex molecular architectures. rsc.orgmdpi.com

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) of this compound offers another site for chemical modification, providing access to different classes of compounds.

Reduction Reactions to Amine Derivatives

The nitrile group can be reduced to a primary amine (-(CH₂)NH₂). This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting aminomethyl group can be a key building block for further derivatization.

Alternatively, milder reducing agents can sometimes be employed to achieve partial reduction to an aldehyde, although this can be challenging to control. researchgate.netorganic-chemistry.org The choice of reducing agent and reaction conditions is critical to achieving the desired product.

Table 3: Reduction of the Nitrile Group

| Reagent | Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(Aminomethyl)phenyl)(2-chloroacetyl)methane | Anhydrous ether or THF |

| Catalytic Hydrogenation (e.g., H₂/Pd) | 4-(Aminomethyl)phenyl)(2-chloroacetyl)methane | High pressure, catalyst |

This table presents common reduction methods.

Hydrolysis and Other Nitrile Conversions

The nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. smolecule.comlibretexts.org This reaction typically proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous acid, such as hydrochloric acid, to yield the carboxylic acid and an ammonium salt. libretexts.org

Base-catalyzed hydrolysis: Heating the nitrile with an aqueous base, like sodium hydroxide, produces the carboxylate salt and ammonia. chemistrysteps.comlibretexts.org The free carboxylic acid can then be obtained by acidification. libretexts.org

The hydrolysis of the nitrile provides a route to 4-(chloroacetyl)benzoic acid and its derivatives, which are also valuable synthetic intermediates.

Table 4: Hydrolysis of the Nitrile Group

| Conditions | Intermediate | Final Product (after workup) |

| Acidic (e.g., H₃O⁺, heat) | Amide | 4-(2-Chloroacetyl)benzoic acid libretexts.org |

| Basic (e.g., NaOH, H₂O, heat) | Carboxylate salt | 4-(2-Chloroacetyl)benzoic acid libretexts.org |

This table outlines the general outcomes of nitrile hydrolysis.

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Core

The benzonitrile core of this compound is highly deactivated towards electrophilic aromatic substitution. This is due to the presence of two powerful electron-withdrawing groups: the cyano (-CN) group and the chloroacetyl (-COCH2Cl) group. numberanalytics.commasterorganicchemistry.comfiveable.me Both substituents pull electron density away from the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.comlibretexts.org

The cyano and carbonyl groups are classified as deactivating groups that direct incoming electrophiles to the meta position. libretexts.orgslideshare.net Specifically, they withdraw electrons from the aromatic ring through both inductive and resonance effects, which destabilizes the positively charged intermediate (the sigma complex) formed during the reaction. masterorganicchemistry.comminia.edu.egmakingmolecules.com This destabilization increases the activation energy of the reaction, dramatically slowing the rate compared to benzene (B151609) itself. libretexts.orgmakingmolecules.com Given that the two deactivating groups are para to each other, the remaining positions (ortho to the chloroacetyl group and meta to the cyano group, and vice versa) are all heavily deactivated. Consequently, forcing electrophilic aromatic substitution on this ring would require extremely harsh reaction conditions, and such reactions are generally not synthetically viable or commonly reported. Chemical transformations typically target the more reactive chloroacetyl group or involve modification of the nitrile group.

Palladium-Catalyzed Cross-Coupling Reactions for Advanced Architectures

While this compound itself does not possess a typical leaving group on the aromatic ring for direct palladium-catalyzed cross-coupling, it serves as a valuable precursor for derivatives that can participate in these powerful bond-forming reactions. researchgate.netrsc.org The reactivity of the chloroacetyl group allows for its conversion into other functional moieties, or the entire molecule can be coupled through transformations involving the nitrile group or its derivatives.

Palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings are fundamental for constructing complex molecular architectures. researchgate.netresearchgate.netresearchgate.net For instance, related benzonitrile structures can be elaborated using these methods. A common strategy involves the use of a bromo- or iodo-substituted benzonitrile, which readily participates in cross-coupling. For example, 4-bromobenzonitrile (B114466) undergoes Sonogashira coupling with terminal alkynes in the presence of a palladium catalyst to yield products like 4-(phenylethynyl)benzonitrile. researchgate.netmdpi.com

Another versatile approach involves the use of boronic acid derivatives. 4-Cyanophenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl structures. scbt.comchemimpex.comsigmaaldrich.com This highlights a pathway where a derivative of this compound, if converted to its corresponding boronic acid, could be used to build advanced molecular frameworks. chemimpex.comsigmaaldrich.com Although direct cross-coupling on the unsubstituted ring of this compound is not typical, its functional handles provide entry points for creating more complex structures that are amenable to these powerful palladium-catalyzed transformations. amazonaws.comnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Benzonitrile Derivatives This table is for illustrative purposes and shows reactions of related benzonitrile compounds, as direct cross-coupling on the unsubstituted ring of this compound is not standard.

| Reaction Type | Reactants | Catalyst System | Product |

|---|---|---|---|

| Sonogashira Coupling | 4-Bromobenzonitrile, Phenylacetylene | Pd(II)/Cu(I) | 4-(Phenylethynyl)benzonitrile mdpi.com |

| Sonogashira Coupling | 4-Bromobenzonitrile, Trimethylsilylacetylene | Bis(benzonitrile)palladium dichloride / Tris-tert-butylphosphine | 4-((Trimethylsilyl)ethynyl)benzonitrile researchgate.netacs.org |

| Suzuki-Miyaura Coupling | 4-Bromoaniline, 4-Cyanophenylboronic acid | Pd(OAc)2 | 4-Amino-4'-cyanobiphenyl researchgate.net |

| Suzuki-Miyaura Coupling | 4,6-Dichloropyrimidines, Arylboronic acids | Pd(PPh3)2Cl2 / K3PO4 | 2,4,6-Triarylpyrimidines researchgate.net |

Chemo-Enzymatic Transformations and Biocatalysis

The field of chemo-enzymatic synthesis, which combines chemical and biocatalytic steps, offers a powerful and green approach to creating valuable chiral molecules. nih.govrsc.org this compound is an excellent substrate for biocatalytic reductions, specifically targeting the ketone of the chloroacetyl group to produce optically pure chiral alcohols. researchgate.netunimi.it These chiral halohydrins are crucial intermediates in the synthesis of various pharmaceuticals. researchgate.net

The asymmetric reduction of the prochiral ketone, 2-chloro-1-(4-cyanophenyl)ethanone (another name for the subject compound), to its corresponding (S)- or (R)-alcohol is a key transformation. Various microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) have been shown to catalyze this reaction with high conversion rates and excellent enantioselectivity. unimi.itillinois.edu

For example, research has demonstrated the use of ketoreductases from sources like Scheffersomyces stipitis and Candida magnoliae for the reduction of related α-chloro ketones. researchgate.netd-nb.info Whole-cell biocatalysis, using organisms such as Acinetobacter sp. and various yeasts, is also highly effective. google.com These biocatalytic systems often employ a cofactor regeneration system, for instance using a co-substrate like glucose or isopropanol, to ensure the continuous supply of NADPH or NADH required by the reductase enzymes. d-nb.inforesearchgate.net The result is the production of enantiomerically pure (S)-2-chloro-1-(4-cyanophenyl)ethanol or its (R)-enantiomer, key building blocks for more complex bioactive molecules. researchgate.net

Table 2: Biocatalytic Reduction of this compound and Related Ketones

| Biocatalyst (Source) | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Acinetobacter sp. ZJPH1806 (whole cells) | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol researchgate.net | >99.9% | 83.2% researchgate.net |

| Ketoreductase from Scheffersomyces stipitis | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol researchgate.net | 99.9% | 88.2% researchgate.net |

| Carbonyl Reductase from Candida magnoliae (CMCR) | α-Hydroxy acetophenones | (S)-1-Aryl-1,2-ethanediols d-nb.info | up to 99% | N/A |

| Baker's Yeast | 2-Chloro-1-phenylethanone derivatives | (S)-2-Chloro-1-phenylethanol derivatives google.com | >97% | >74% google.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-1-(4-cyanophenyl)ethanone |

| Benzene |

| 4-Bromobenzonitrile |

| Phenylacetylene |

| 4-(Phenylethynyl)benzonitrile |

| Trimethylsilylacetylene |

| 4-((Trimethylsilyl)ethynyl)benzonitrile |

| 4-Cyanophenylboronic acid |

| 4-Bromoaniline |

| 4-Amino-4'-cyanobiphenyl |

| 4,6-Dichloropyrimidines |

| 2,4,6-Triarylpyrimidines |

| (S)-2-Chloro-1-(4-cyanophenyl)ethanol |

| (R)-2-Chloro-1-(4-cyanophenyl)ethanol |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone |

| (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol |

| α-Hydroxy acetophenones |

| (S)-1-Aryl-1,2-ethanediols |

| 2-Chloro-1-phenylethanone derivatives |

| (S)-2-Chloro-1-phenylethanol derivatives |

| α-Chloroacetophenone |

| (R)-2-Chloro-1-phenylethanol |

| Glucose |

| Isopropanol |

| NADPH |

Applications in Organic Synthesis and Medicinal Chemistry

4-(2-Chloroacetyl)benzonitrile as a Building Block for Complex Molecules

The strategic placement of the reactive chloroacetyl and nitrile functionalities makes this compound a significant precursor in synthetic chemistry. solubilityofthings.com Its ability to participate in a wide range of chemical reactions allows for the creation of diverse and complex molecular structures.

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of many therapeutic agents. ijper.org this compound serves as a key starting material for the synthesis of various heterocyclic systems. The reactive α-haloketone (the chloroacetyl group) is an excellent electrophile for reactions with a wide array of nucleophiles, leading to the formation of different ring systems.

For instance, it is a critical precursor in the synthesis of the triazole antifungal agent isavuconazole (B1672201) through cyclization reactions with thioamide derivatives. The reaction of this compound with a suitable thioamide leads to the formation of a thiazole (B1198619) ring, a common scaffold in bioactive molecules. arabjchem.org Similarly, reactions with amines can be employed to construct nitrogen-containing heterocycles like piperazines. mdpi.com The synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzonitrile, an anti-inflammatory agent, involves a cyclocondensation reaction utilizing a related benzonitrile (B105546) precursor, highlighting the utility of the chloroacetyl moiety in forming heterocyclic structures. mdpi.com

Table 1: Examples of Heterocyclic Compounds Synthesized from this compound or its Derivatives

| Precursor | Reagent | Heterocyclic Product Class | Example Application | Citation |

|---|---|---|---|---|

| This compound | Thioamide derivatives | Triazole | Antifungal Agent (Isavuconazole) | |

| This compound | Ethylenediamine | Piperazine (B1678402) | Anti-inflammatory Agents | mdpi.com |

This table is interactive. Click on headers to sort.

Beyond being a direct precursor to heterocycles, this compound is a valuable intermediate in longer, multistep synthetic pathways aimed at producing complex bioactive molecules. Its chloroacetyl group allows for the introduction of various side chains and functional groups through nucleophilic substitution, while the nitrile group can be carried through several synthetic steps before being converted to other functionalities like amines or carboxylic acids at a later stage. This compound and its close relative, 2-(4-(2-chloroacetyl)phenyl)acetonitrile, are noted as precursors in the multistep syntheses of various bioactive molecules. The ability to sequentially or selectively react its functional groups makes it a strategic component in the convergent synthesis of complex targets.

Role in Pharmaceutical and Agrochemical Development

The derivatives of this compound have shown a wide range of biological activities, making this compound a significant scaffold in the design and development of new therapeutic and agrochemical agents. d-nb.info

The structural framework of this compound is frequently employed in the design of novel drug candidates. solubilityofthings.comvulcanchem.com Medicinal chemists utilize it as a starting point for creating libraries of related compounds to screen for biological activity. nih.gov By modifying the core structure—for example, by substituting the chlorine atom with various amines, thiols, or alcohols—researchers can fine-tune the molecule's properties to enhance its interaction with biological targets like enzymes or receptors. nih.gov

The synthesis of novel 1,2,4-oxadiazole (B8745197) derivatives and benzoxazole-benzamide conjugates are examples of how related chloroacetyl intermediates are used to create new chemical entities with potential therapeutic applications. d-nb.infonih.gov The design of these molecules often involves linking the benzonitrile moiety to other pharmacologically active scaffolds to create hybrid compounds with potentially improved efficacy. mcijournal.com

Derivatives synthesized from this compound have been investigated for their potential as both antimicrobial and anticancer agents.

Antimicrobial Activity: Preliminary studies have indicated that compounds derived from this compound can inhibit the growth of certain bacterial strains. The benzonitrile structural motif is present in a number of compounds screened for antimicrobial properties. nih.govnih.gov For example, research into polyhalobenzonitrile quinazolin-4(3H)-one derivatives has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The development of 6-aryloxy-2-aminopyrimidine-benzonitrile hybrids has also led to promising anti-infective agents. nih.gov

Anticancer Activity: Research has shown that derivatives of this compound exhibit potential anticancer properties. Some synthesized derivatives have demonstrated significant anticancer activity in MTT assays against various cancer cell lines, suggesting they could be candidates for further drug development. The benzonitrile moiety is a component of many experimental anticancer compounds, including those designed as inhibitors of specific cellular pathways involved in cancer progression, such as Bcl-2 or VEGFR-2. nih.govmdpi.com For instance, novel indole-based compounds have been designed as Bcl-2 inhibitors for cancer therapy, and various heterocyclic compounds containing the benzonitrile scaffold have been evaluated for cytotoxicity against human cancer cell lines like MCF-7, HCT-116, and HepG2. nih.govmcijournal.commdpi.comnih.gov

Table 2: Research Findings on Bioactive Derivatives

| Derivative Class | Target/Cell Line | Biological Activity | Citation |

|---|---|---|---|

| Benzonitrile-Triazole Hybrids | MCF-7, T-47D, MDA-MB-231 | Anticancer | mcijournal.com |

| Polyhalobenzonitrile Quinazolinones | S. aureus, E. coli, C. albicans | Antimicrobial | nih.gov |

| Benzoxazole-Benzamide Conjugates | HCT-116, MCF-7, VEGFR-2 | Anticancer, VEGFR-2 Inhibition | nih.gov |

| Phenazinamine Derivatives | K562, HepG2 | Anticancer | nih.gov |

This table is interactive. Click on headers to sort.

The versatility of the this compound scaffold extends to the development of anti-inflammatory and antiviral agents.

Anti-inflammatory Agents: The synthesis of compounds with anti-inflammatory properties has been achieved using benzonitrile precursors. For example, (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzonitrile was synthesized and found to exhibit anti-inflammatory activity comparable to the well-known drug diclofenac (B195802) in in-vivo models. mdpi.com Studies on related structures, such as coumarinyl amides, have also shown that introducing a chloro-substituent can enhance anti-inflammatory activity. nih.gov

Antiviral Agents: Benzonitrile derivatives have been explored as potential antiviral therapies. For example, 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile, which can be synthesized from precursors like this compound, is used in click chemistry to generate triazole derivatives with pharmacological activity, including antiviral properties. Furthermore, the design of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives has led to potent inhibitors of Hepatitis C Virus (HCV) entry. nih.gov Other research has focused on 6-aryloxy-2-aminopyrimidine-benzonitrile hybrids, which have shown significant activity against influenza and SARS-CoV-2 viruses. nih.gov

Structure-Activity Relationship (SAR) Studies and Drug Design Methodologies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR analyses guide the rational design of more potent and selective therapeutic agents.

Systematic Modification of the this compound Scaffold

The concept of a molecular scaffold, which represents the core structure of a compound, is central to drug discovery. nih.gov The this compound molecule is an important scaffold due to its inherent reactivity and structural features. The primary sites for modification are the electrophilic chloroacetyl group and the aromatic ring.

Systematic modifications allow researchers to explore the chemical space around the core scaffold. By varying the substituents, chemists can fine-tune properties such as solubility, stability, and binding affinity for a specific target. This iterative process of synthesis and biological evaluation is essential for optimizing lead compounds. biomedres.us

Table 1: Examples of Scaffolds and Systematic Modifications

| Starting Scaffold/Reagent | Modifying Reagent/Group | Resulting Derivative Class | Potential Application/Target |

|---|---|---|---|

| Chloroacetyl chloride | Substituted phenethylamines | Amide derivatives | NMDA receptor potentiators nih.gov |

| 2-Chloroacetyl chloride | 2,6-dimethyl-1H-indole | Indole-based piperazine derivatives | Diacylglycerol kinase (DGK) inhibitors nih.gov |

| Chloroacetyl chloride | 1H-Pyrazolo[3,4-b]pyridine | Pyrazolopyridine derivatives | Acetylcholinesterase (AChE) inhibitors nih.gov |

| 4-acetylbenzonitrile & aldehyde (forms chalcone) | Hydrazine, then chloroacetyl group | Pyrazoline-based chloroacetamides | Covalent enzyme inhibitors (e.g., proteases) escholarship.org |

Computational Approaches in SAR Analysis (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. turkjps.orgimist.ma This approach is invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing costs. imist.ma

The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the variations in their structural or physicochemical properties. nih.gov To build a QSAR model, a set of molecular descriptors is calculated for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, and hydrophobic properties. turkjps.orgresearchgate.net

Commonly used modeling methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govresearchgate.net The resulting QSAR model is a mathematical equation that can be used to predict the activity of compounds that have not yet been synthesized. imist.ma For a series of derivatives from the this compound scaffold, a QSAR study could reveal which properties, such as the size or electronic nature of substituents, are critical for their biological effect, thus guiding the design of more potent analogues. nih.gov

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Category | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic charge distribution and reactivity of the molecule nih.govespublisher.com |

| Steric/Topological | Molecular Weight, Surface Area | Relates to the size and shape of the molecule and its ability to fit into a binding site espublisher.com |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule, affecting its membrane permeability and solubility researchgate.net |

| Structural | Number of rings, Hydrogen bond donors/acceptors | Quantifies specific structural features known to be important for molecular interactions turkjps.orgresearchgate.net |

Mechanisms of Biological Action for this compound Derivatives

The therapeutic potential of compounds derived from this compound is realized through their interaction with specific biological molecules and pathways. Understanding these mechanisms is crucial for drug development.

Interaction with Cellular Pathways and Apoptosis Induction

A primary mechanism by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. areeo.ac.ir Apoptosis is a highly regulated process involving several key signaling pathways, broadly categorized as intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com Derivatives of this compound have been investigated for their potential to trigger this process in cancer cells.

The induction of apoptosis is often mediated by a family of proteases called caspases. mdpi.com Initiator caspases (like caspase-9 in the intrinsic pathway) are activated first and in turn activate executioner caspases (like caspase-3), which are responsible for dismantling the cell. areeo.ac.irmdpi.com The Bcl-2 family of proteins are critical regulators of the intrinsic pathway, with a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining the cell's fate. areeo.ac.irmdpi.com Studies on bioactive compounds often measure the expression levels of these marker proteins to confirm that cell death is occurring via apoptosis. areeo.ac.ir Furthermore, the generation of reactive oxygen species (ROS) and subsequent activation of stress-related pathways, such as the JNK pathway, can also be a potent trigger for apoptosis. nih.gov

Enzyme Inhibition and Receptor Binding Studies

The chloroacetyl group of this compound is a key functional group known as a "warhead." It is an electrophile that can form a stable, covalent bond with nucleophilic amino acid residues (such as cysteine or histidine) in the active site of an enzyme. escholarship.org This irreversible inhibition can be a highly effective mechanism for shutting down the activity of enzymes that are critical for disease progression.

A notable example involves pyrazoline-based covalent inhibitors derived using a chloroacetamide warhead to target the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus, a cysteine protease essential for viral replication. escholarship.org The development of such inhibitors relies on a modular synthesis that allows for extensive SAR exploration. escholarship.org Other enzymes, such as dipeptidyl peptidase-IV (DPP-IV) and acetylcholinesterase (AChE), have also been targeted by inhibitors containing a reactive chloroacetyl moiety. nih.govgoogle.com.na

In addition to enzyme inhibition, derivatives can be designed to bind to specific cellular receptors. Receptor binding assays are used to quantify the affinity of a ligand for its receptor. nih.gov These assays are typically conducted in multiwell plates and can be formatted for high-throughput screening. merckmillipore.com Common methods include radioligand competition assays, where the test compound's ability to displace a labeled ligand is measured, using techniques such as filtration or Scintillation Proximity Assay (SPA). nih.gov The affinity is often expressed as an IC₅₀ or Kᵢ value, which helps in ranking compounds and establishing SAR. google.com.na

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation of 4-(2-Chloroacetyl)benzonitrile and its Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Each technique offers unique insights into different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets (an AA'BB' system) in the downfield region (typically δ 7.5-8.0 ppm). This pattern arises from the coupling between adjacent ortho protons. The protons of the chloromethyl group (-CH₂Cl) are expected to produce a singlet in the aliphatic region (around δ 4.5-5.0 ppm), shifted downfield due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. spectrabase.com For this compound, distinct signals are anticipated for the nitrile carbon, the carbonyl carbon, the aliphatic chloromethyl carbon, and the four unique carbons of the benzene ring. The nitrile carbon (C≡N) typically resonates around δ 118 ppm, while the carbonyl carbon (C=O) is significantly deshielded, appearing further downfield around δ 190-195 ppm. The carbon of the chloromethyl group is expected in the δ 45-50 ppm range. The aromatic carbons show characteristic shifts, with the carbon bearing the cyano group (C-CN) appearing at a distinct chemical shift from the carbon bearing the acetyl group (C-CO) and the other two aromatic carbons. nih.gov

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic protons (AA'BB') | 7.5 - 8.0 | Two Doublets |

| -CH₂Cl | 4.5 - 5.0 | Singlet | |

| ¹³C NMR | C=O | 190 - 195 | - |

| Aromatic C-CO | ~138 | - | |

| Aromatic CH | 128 - 134 | - | |

| Aromatic C-CN | ~117 | - | |

| C≡N | ~118 | - | |

| -CH₂Cl | 45 - 50 | - |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will be dominated by strong absorption bands corresponding to its key functional moieties.

A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. researchgate.net The carbonyl group (C=O) of the ketone will give rise to another strong, sharp peak, typically found between 1680-1700 cm⁻¹. The position of this band is influenced by conjugation with the aromatic ring. The C-Cl stretch of the chloroacetyl group is expected to appear in the fingerprint region, usually between 700-800 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring are observed just above 3000 cm⁻¹, while C-H bending vibrations cause patterns in the 690-900 cm⁻¹ region, which can be indicative of the para-substitution pattern.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Carbonyl (C=O) | Stretching | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretching | 1400 - 1600 | Variable |

| Alkyl C-Cl | Stretching | 700 - 800 | Medium-Strong |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the unambiguous determination of a compound's elemental formula.

The molecular formula of this compound is C₉H₆ClNO. nih.gov Its calculated exact mass is 179.0138 g/mol . nih.gov An HRMS analysis would be expected to yield a molecular ion peak [M]⁺ corresponding to this exact mass. Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a primary peak [M]⁺ at m/z ≈ 179 and a secondary peak [M+2]⁺ at m/z ≈ 181, with an intensity ratio of approximately 3:1. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its aromatic and carbonyl chromophores. The benzene ring and the carbonyl group are conjugated, which influences the energy of these transitions.

Two main types of transitions are expected: π→π* and n→π. wikipedia.orgmasterorganicchemistry.com The high-energy π→π transitions, associated with the conjugated π-system of the benzoyl moiety, typically result in strong absorption bands at shorter wavelengths (e.g., 200-280 nm). wikipedia.org The lower-energy n→π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, results in a weaker absorption band at a longer wavelength (e.g., 270-300 nm). masterorganicchemistry.com The presence of electron-withdrawing substituents like the cyano group can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). nih.govrsc.org

This analysis would reveal the solid-state conformation of the molecule, particularly the orientation of the chloroacetyl group relative to the plane of the benzonitrile (B105546) ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or halogen bonds, that govern the crystal packing arrangement. researchgate.netresearchgate.net Such structural details are invaluable for understanding the physical properties of the solid material and for computational modeling.

Computational Chemistry Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic data. researchgate.netresearcher.life These theoretical calculations can predict and help interpret the structural and electronic properties of molecules like this compound.

DFT calculations can be used to determine the molecule's lowest-energy conformation, providing optimized geometric parameters (bond lengths and angles) that can be compared with X-ray crystallography data. researchgate.net Furthermore, vibrational frequency calculations can predict the IR and Raman spectra, aiding in the assignment of experimental absorption bands. researchgate.net NMR chemical shifts can also be calculated and correlated with experimental values to confirm structural assignments.

Electronic property calculations provide insights into the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and the energy required for electronic transitions, which can be correlated with UV-Vis spectroscopic data. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would provide fundamental insights into its geometry, electronic properties, and chemical reactivity. These calculations typically involve optimizing the molecular geometry to find its lowest energy conformation and then computing various electronic properties at that stable structure.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ajchem-a.com

From the HOMO and LUMO energy values, a range of global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The inverse of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |

Note: The generation of specific numerical values for this compound requires dedicated DFT calculations not available in the current literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov It is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, rich in electrons, and are indicative of sites susceptible to electrophilic attack. For this compound, these would likely be located around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the acetyl group.

Blue regions represent positive electrostatic potential, which are electron-deficient areas prone to nucleophilic attack. These would be expected around the hydrogen atoms of the benzene ring.

Green regions denote neutral or near-zero potential.

The MEP map provides a powerful visual guide to the molecule's reactivity and intermolecular interaction patterns. nih.gov

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, DFT could be used to compute:

Vibrational Frequencies: Theoretical FT-IR and Raman spectra can be calculated. The computed vibrational modes are often scaled to correct for anharmonicity and other systematic errors in the computational method, allowing for a detailed assignment of the experimental spectra. researchgate.netnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, allows for the prediction of 1H and 13C NMR chemical shifts. nih.gov These theoretical values are invaluable for assigning peaks in experimental NMR spectra.

Electronic Transitions: Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis), providing information on the energies of electronic transitions, such as those between the HOMO and LUMO. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations would be employed to explore its conformational landscape and its interactions with its environment, such as a solvent or a biological macromolecule. The simulations would track the trajectory of each atom based on a classical force field, providing insights into:

Conformational Flexibility: The chloroacetyl group can rotate relative to the benzonitrile ring. MD simulations can reveal the preferred rotational conformations (rotamers) and the energy barriers between them. mdpi.com

Solvent Interactions: By simulating the molecule in a solvent box (e.g., water), MD can detail how solvent molecules arrange around the solute and the nature of the intermolecular forces, such as hydrogen bonds or van der Waals interactions. Studies on the related benzonitrile molecule have shown significant Coulombic interactions between the nitrile group and adjacent molecules. nih.govstanford.eduresearchgate.netnih.gov

Binding Dynamics: If this compound were to be studied as a ligand for a protein, MD simulations could model the dynamics of the ligand-protein complex, assessing the stability of the binding pose and identifying key interacting residues. mdpi.com

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Quantum Mechanical/Molecular Mechanical (QM/MM) simulations are a hybrid approach that combines the accuracy of quantum mechanics with the efficiency of classical molecular mechanics. rsc.org This method is particularly useful for studying large systems, such as an enzyme with its substrate, where a chemical reaction is occurring.

In a QM/MM simulation of this compound interacting with a biological target, the system would be partitioned:

QM Region: The compound itself and the key amino acid residues in the active site of the protein would be treated with a high-level quantum mechanical method (like DFT). This is essential for accurately describing electronic rearrangements, bond breaking, and bond formation.

MM Region: The rest of the protein and the surrounding solvent would be treated using a classical molecular mechanics force field. This makes the calculation computationally feasible while still accounting for the environmental effects on the reaction.

This approach would be invaluable for studying potential covalent modification of a protein target by this compound, providing a detailed, atomistic understanding of the reaction mechanism and energetics within a biological context. nih.gov

Mechanistic Investigations of 4 2 Chloroacetyl Benzonitrile in Biological Systems

Biological Target Identification and Validation Strategies

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its physiological and pharmacological effects. For a reactive compound like 4-(2-chloroacetyl)benzonitrile, a multi-pronged approach combining proteomics, genetics, and computational methods is essential for a comprehensive understanding of its interactions within a biological system.

Proteomics-Based Approaches (e.g., Activity-Based Protein Profiling)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for identifying the protein targets of small molecules directly in complex biological systems. acs.orgnih.gov This technique utilizes chemical probes that mimic the structure of the compound of interest but are also equipped with a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag for enrichment). The reactive chloroacetyl group of this compound makes it an ideal candidate for the design of an activity-based probe. This electrophilic "warhead" can form a stable, covalent bond with nucleophilic residues (such as cysteine, lysine, or histidine) in the active or allosteric sites of target proteins. evotec.com

A hypothetical ABPP workflow for this compound would involve synthesizing a probe where a reporter tag is appended, often with a linker that doesn't significantly alter the molecule's steric or electronic properties. This probe would then be incubated with a proteome (e.g., cell lysate or even in living cells). The covalently modified proteins can then be visualized by in-gel fluorescence scanning or enriched using the reporter tag (e.g., streptavidin beads for a biotin tag) and subsequently identified by mass spectrometry.

While specific ABPP studies on this compound are not prominent in the public literature, research on structurally related compounds highlights the feasibility of this approach. For instance, a compound named 4-(1-(2-chloroacetyl)-5-(quinoxalin-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile has been synthesized and is noted in the context of chemoproteomics-enabled discovery of covalent inhibitors. escholarship.orgescholarship.org This demonstrates the utility of the chloroacetyl moiety for targeting proteins, in this case, the main protease of SARS-CoV-2, a cysteine protease. escholarship.org

Table 1: Hypothetical Results of an ABPP-MS Experiment for a this compound-Derived Probe

| Protein ID | Protein Name | Peptide Sequence Identified | Modification Site | Fold Enrichment (Probe vs. DMSO) |

| P08684 | Cathepsin B | ICGTSEC... | Cys29 | 15.2 |

| P62805 | Glutathione S-transferase P | LVL... | Cys47 | 8.5 |

| Q06830 | Peroxiredoxin-1 | GFL... | Cys52 | 6.1 |

| P31946 | Thioredoxin | ... | Cys32 | 4.8 |

This table is illustrative and represents the type of data that would be generated from an ABPP-MS experiment. The listed proteins are known to have reactive cysteine residues and are plausible, but not confirmed, targets.

Computational Target Prediction and Prioritization

In silico methods provide a rapid and cost-effective way to generate hypotheses about the potential targets of a small molecule. These approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-based methods compare the structure of this compound to databases of compounds with known biological activities. If the compound is structurally similar to known inhibitors of a particular enzyme, that enzyme becomes a predicted target.

Structure-based methods , or inverse docking, involve computationally screening this compound against a library of 3D protein structures. The algorithm predicts the binding affinity and pose of the compound in the binding sites of numerous proteins, and those with the best scores are prioritized as potential targets.

Given the covalent nature of the interaction, specialized covalent docking programs would be particularly relevant. These programs can model the formation of a covalent bond between the chloroacetyl group and a nucleophilic residue on the protein target.

Table 2: Illustrative Output of a Computational Target Prediction for this compound

| Predicted Protein Target | Target Class | Prediction Method | Docking Score (kcal/mol) | Key Interacting Residues |

| Cathepsin K | Cysteine Protease | Covalent Docking | -9.8 | Cys25 (covalent), Gly66 |

| Keap1 | Kelch-like protein | Standard Docking | -8.5 | Cys151 |

| Aldehyde Dehydrogenase 1A1 | Dehydrogenase | Covalent Docking | -8.2 | Cys302 (covalent) |

| JNK1 | Kinase | Standard Docking | -7.9 | Cys116 |

This table is a hypothetical representation of potential targets predicted by computational methods. The scores and interacting residues are for illustrative purposes.

In Vitro Mechanistic Studies

Once potential targets are identified, in vitro studies are crucial to validate these interactions and to dissect the molecular mechanism of action.

Cellular Pathway Analysis

Cell-based assays are essential for understanding how a compound affects cellular processes. Based on the potential anticancer and antimicrobial activities of related benzonitrile (B105546) compounds, several cellular pathways would be of immediate interest for investigation with this compound.

For anticancer activity, assays could include:

Apoptosis Assays: Using techniques like flow cytometry with Annexin V/PI staining or caspase activity assays to determine if the compound induces programmed cell death.

Cell Cycle Analysis: To investigate if the compound causes arrest at a specific phase of the cell cycle.

Signaling Pathway Analysis: Using western blotting or reporter assays to probe key cancer-related pathways, such as the MAPK, PI3K/Akt, or NF-κB pathways.

For antimicrobial activity, researchers would investigate effects on bacterial-specific pathways, such as cell wall synthesis, protein synthesis, or DNA replication.

Enzyme Kinetics and Inhibition Mechanisms

For validated enzyme targets, detailed kinetic studies are necessary to characterize the potency and mechanism of inhibition. As this compound contains an α-halo ketone, it is expected to act as an irreversible, covalent inhibitor. wikipedia.org

The kinetic characterization of an irreversible inhibitor typically involves determining the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration that gives half-maximal inactivation).

A typical experimental setup would involve incubating the target enzyme with various concentrations of this compound over time and measuring the residual enzyme activity at different time points. The data would then be fitted to the appropriate kinetic models for irreversible inhibition.

Table 3: Hypothetical Enzyme Inhibition Data for this compound against a Cysteine Protease

| Parameter | Value | Method of Determination |

| IC50 | 5.2 µM | Endpoint assay after 30 min incubation |

| k_inact | 0.15 min⁻¹ | Progress curve analysis |

| K_I | 12 µM | Kitz-Wilson plot |

| Mechanism | Time-dependent, irreversible | Confirmed by dialysis or jump-dilution experiments |

This table presents a hypothetical set of kinetic parameters that could be obtained from studying the inhibition of a putative target enzyme by this compound.

Conclusive evidence for covalent modification can be obtained through techniques like mass spectrometry, where an increase in the molecular weight of the target protein corresponding to the mass of the inhibitor confirms the covalent adduct formation. nih.gov

Advanced Imaging Techniques for Intracellular Localization and Interaction

The study of this compound in biological systems is often indirect, focusing on its application as a reactive chemical tool rather than its direct visualization. The compound itself is not fluorescent and therefore cannot be imaged directly by fluorescence microscopy. However, its highly reactive chloroacetyl group serves as a crucial functional handle for covalently attaching fluorescent probes to specific biomolecules, a process known as covalent labeling. This strategy allows researchers to tag proteins of interest within living cells, enabling the investigation of their location, dynamics, and interactions using sophisticated imaging technologies.

The chloroacetyl moiety readily reacts with nucleophilic residues on proteins, most notably the thiol group of cysteine, to form a stable thioether bond. By synthesizing a molecule that combines the this compound framework (or a similar chloroacetyl-containing structure) with a fluorophore, a reactive probe is created. ibs.re.kr Once introduced to cells, this probe can specifically and covalently bind to a target protein. The now-fluorescent protein can be visualized and tracked using a variety of advanced imaging techniques, providing deep insights into its biological function. These methods overcome the limitations of conventional widefield microscopy, offering enhanced resolution, optical sectioning, and the ability to observe molecular processes in real-time.

Confocal Laser Scanning Microscopy (CLSM)